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  • Product: Thiazolo[5,4-d]pyrimidin-2(1H)-one
  • CAS: 119681-93-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Thiazolo[5,4-d]pyrimidin-2(1H)-one

Authored by a Senior Application Scientist Abstract The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows its derivatives to interact with a wide array of biological targets, including kinases, G protein-coupled receptors (GPCRs), and phosphodiesterases, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, and immunosuppressive effects.[1][2][3] This guide provides a comprehensive analysis of the structural activity relationships (SAR) for the Thiazolo[5,4-d]pyrimidin-2(1H)-one core, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present detailed protocols, and visualize key concepts to create a self-validating and authoritative resource for the rational design of novel therapeutics based on this versatile scaffold.

The Thiazolo[5,4-d]pyrimidine Core: A Purine Bioisostere

The foundational Thiazolo[5,4-d]pyrimidine system is a fused bicyclic heterocycle formed by the annulation of a thiazole and a pyrimidine ring.[4] Its significance lies in its role as a purine bioisostere, where the nitrogen at position 9 of the purine ring is replaced by a sulfur atom.[1] This substitution maintains key electronic and steric features, allowing these molecules to function as antagonists or inhibitors at ATP-binding sites of enzymes or receptor-binding sites for purinergic ligands.

The specific core of interest, Thiazolo[5,4-d]pyrimidin-2(1H)-one, features a lactam functionality at the 2-position and a bridgehead nitrogen at position 1.[4] The numbering of this core, which will be referenced throughout this guide, is as follows:

Caption: Core structure and numbering of Thiazolo[5,4-d]pyrimidin-2(1H)-one.

General Synthesis Strategies

The construction of the Thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold is typically achieved through multi-step synthetic sequences. A common and effective strategy involves the initial formation of a substituted thiazole ring, followed by cyclization to form the fused pyrimidine ring.

One prevalent method starts with 4-aminothiazole-5-carboxylate derivatives. For instance, methyl 4-amino-1,3-thiazole-5-carboxylate can be heated in formamide to yield the[2][4]thiazolo[4,5-d]pyrimidin-7(4H)-one core, which can be further modified.[5] Another approach involves the reaction of 2-aminothiophenol with carbonyl compounds or isothiocyanates.[4] Subsequent modifications, such as chlorination using phosphorus oxychloride (POCl₃), create reactive intermediates that allow for nucleophilic substitutions at various positions, enabling the synthesis of a diverse library of analogues.[2][4]

Structural Activity Relationship (SAR) Analysis

The pharmacological profile of Thiazolo[5,4-d]pyrimidine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core. The most extensively studied positions for SAR are C2, C5, and C7.

Modifications at the C7-Position

The C7 position is a critical determinant of activity and selectivity for many biological targets. Introducing an amino group at this position is a common starting point for further derivatization.

  • Adenosine Receptor Antagonists: For antagonists of the A₁ and A₂A adenosine receptors, a 7-amino group is a key feature. Further substitution on this amine or replacement with other groups can modulate affinity and selectivity. Research has shown that 7-amino-thiazolo[5,4-d]pyrimidines with an aryl or heteroaryl group at position 5 exhibit potent dual antagonism for A₁ and A₂A receptors.[6]

  • Immunosuppressive Agents: In the development of immunosuppressive agents, a 7-N-piperazinyl group has proven to be an excellent starting point. The unsubstituted piperazinyl analogue shows reasonable activity in a mixed lymphocyte reaction (MLR) assay (IC₅₀ = 4.3 µM).[3] Further substitution on the distal nitrogen of the piperazine ring with various functional groups like amides, ureas, and sulfonamides can significantly enhance potency.[3]

Modifications at the C2 and C5-Positions

The C2 and C5 positions are pivotal for modulating the potency and selectivity of these compounds, often by interacting with specific pockets within the target's binding site.

  • Antiproliferative Agents: In a series of thiazolo[5,4-d]pyrimidine derivatives evaluated for antiproliferative activity against human gastric cancer cells (MGC-803), modifications at both C2 and C5 were explored. While a clear SAR was not always evident, certain combinations proved highly effective. For instance, compound 7i , with a specific substitution pattern at these positions, exhibited potent inhibition against MGC-803 and HGC-27 cells with IC₅₀ values of 4.64 µM and 5.07 µM, respectively.[2][7] This highlights the importance of the overall substitution pattern rather than a single position in isolation.

  • Adenosine A₂A Receptor Antagonists: For A₂A receptor antagonists, the nature of the substituent at position C2 is crucial. Combining a phenyl or furan-2-yl ring at C2 with an aryl or heteroaryl group at C5 led to a series of potent dual A₁/A₂A antagonists.[6] Further optimization by introducing a 2-arylmethyl group resulted in compounds with nanomolar and even subnanomolar binding affinities for the hA₂A adenosine receptor. Specifically, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (18 ) showed exceptional potency with a Kᵢ value of 0.06 nM for the hA₂A receptor.[6]

Quantitative SAR Data Summary

The following table summarizes key quantitative data from SAR studies on Thiazolo[5,4-d]pyrimidine derivatives, illustrating the impact of substitutions on biological activity.

Compound IDTargetR2 SubstituentR5 SubstituentR7 SubstituentActivity (IC₅₀ / Kᵢ)Reference
18 hA₂A Adenosine Receptor2-FluorobenzylFuran-2-ylAmino0.06 nM (Kᵢ)[6]
9 hA₂A Adenosine ReceptorBenzylFuran-2-ylAmino7.7 nM (IC₅₀)[6]
7i MGC-803 Cancer CellsVariedVariedVaried4.64 µM (IC₅₀)[2]
7a MGC-803 Cancer CellsVariedVariedVaried5.13 µM (IC₅₀)[2]
6 MLR (Immunosuppression)4-FluorophenylAminoPiperazin-1-yl4.3 µM (IC₅₀)[3]

Biological Targets and Signaling Pathways

The versatility of the Thiazolo[5,4-d]pyrimidine scaffold allows it to target a range of proteins involved in critical cellular signaling pathways.

  • Protein Kinases: Many derivatives have been developed as potent protein kinase inhibitors.[8][9] For example, a novel series of thiazolopyrimidinones was identified as selective PI3K-beta inhibitors, which are crucial in cell signaling pathways related to cell growth, proliferation, and survival, particularly in PTEN-deficient cancers.[5]

  • Adenosine Receptors: As discussed, these compounds are potent antagonists of adenosine receptors, particularly A₁ and A₂A.[6] The adenosine pathway is a key target in cancer immunotherapy, and blocking the A₂A receptor can enhance anti-tumor immunity.[10]

Below is a simplified representation of the PI3K signaling pathway, a common target for Thiazolo[5,4-d]pyrimidine-based inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K signaling pathway inhibited by Thiazolo[5,4-d]pyrimidines.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of Thiazolo[5,4-d]pyrimidine derivatives.

General Synthesis of 7-Chloro-Thiazolo[5,4-d]pyrimidine Intermediate

This protocol describes a common synthetic step to create a reactive intermediate for further derivatization, adapted from methodologies described in the literature.[2]

Objective: To synthesize a 7-chloro intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • Substituted Thiazolo[5,4-d]pyrimidin-7-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a solution of the starting Thiazolo[5,4-d]pyrimidin-7-one (1.0 eq) in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃, ~10 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylaniline (DMA) (~0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the desired 7-chloro-thiazolo[5,4-d]pyrimidine derivative.

Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and, by extension, the antiproliferative effects of test compounds.[2]

MTT_Assay_Workflow Start Start: Cancer Cell Culture Step1 1. Seed Cells Plate cells in 96-well plates and incubate for 24h. Start->Step1 Step2 2. Compound Treatment Add serial dilutions of Thiazolo[5,4-d]pyrimidine compounds. Step1->Step2 Step3 3. Incubation Incubate cells with compounds for 48-72 hours. Step2->Step3 Step4 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 4h. Step3->Step4 Step5 5. Solubilize Formazan Add DMSO or solubilization buffer to dissolve formazan crystals. Step4->Step5 Step6 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. Step5->Step6 End End: Calculate IC50 Value Step6->End

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Exploratory

Mechanism of Action of Thiazolo[5,4-d]pyrimidin-2(1H)-one in Cancer Cell Lines: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Oncology & Medicinal Chemistry Executive Summary & Structural Significance The pursuit of novel heterocyclic scaffolds in on...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Oncology & Medicinal Chemistry

Executive Summary & Structural Significance

The pursuit of novel heterocyclic scaffolds in oncology has increasingly focused on fused bicyclic systems due to their ability to mimic endogenous purines and interact with multiple kinase and receptor targets. Thiazolo[5,4-d]pyrimidin-2(1H)-one represents a highly privileged pharmacophore characterized by the annulation of a thiazole ring and a pyrimidine ring, sharing bonds between positions 5 and 4, respectively[1]. The lactam functionality at the 2-position and the bridgehead nitrogen at position 1 provide critical hydrogen-bonding domains essential for target docking[2].

As a Senior Application Scientist, I have observed that the structural complexity of this scaffold allows for extensive peripheral substitutions, transforming it from a basic building block into a potent, multi-targeted anticancer agent[1]. Recent pharmacological profiling indicates that its derivatives exert their antineoplastic effects primarily through two distinct but synergistic mechanisms: the reversal of tumor immune evasion via adenosinergic pathway modulation, and direct cytotoxicity via DNA intercalation and redox disruption.

Core Mechanisms of Action (MoA)

Reversal of Immune Evasion: Adenosine A2A Receptor (A2A AR) Inverse Agonism

The tumor microenvironment (TME) exploits the adenosinergic pathway to establish profound immunosuppression. Hypoxia and chronic inflammation upregulate the ectonucleotidase CD73, which generates high levels of extracellular adenosine[3]. This adenosine binds to the Gs-coupled A2A Adenosine Receptor (A2A AR) on tumor-infiltrating T-cells, triggering an influx of intracellular cAMP that halts T-cell proliferation and effector function[4].

Thiazolo[5,4-d]pyrimidin-2(1H)-one derivatives have been rationally designed as highly potent A2A AR inverse agonists [4]. Unlike neutral antagonists that merely block endogenous adenosine, inverse agonists actively depress the constitutive basal activity of the A2A AR. Furthermore, advanced structural investigations have successfully hybridized the thiazolo[5,4-d]pyrimidine core with benzenesulfonamide moieties to create dual-acting blockers of both CD73 and A2A AR [3]. By simultaneously halting adenosine generation and blocking its receptor, these compounds effectively dismantle the TME's primary immune escape mechanism.

G TME Tumor Microenvironment (Hypoxia/Inflammation) CD73 CD73 Ectonucleotidase TME->CD73 Upregulates Adenosine Extracellular Adenosine CD73->Adenosine Generates A2A A2A Adenosine Receptor (Gs-Coupled) Adenosine->A2A Activates cAMP Intracellular cAMP ↑ A2A->cAMP Stimulates Adenylyl Cyclase ImmuneEvasion T-Cell Suppression & Immune Evasion cAMP->ImmuneEvasion Induces Drug Thiazolo[5,4-d]pyrimidin-2(1H)-one (Inverse Agonist) Drug->CD73 Dual Inhibition Drug->A2A Blocks / Inverse Agonism

Fig 1: Adenosinergic pathway modulation by Thiazolo[5,4-d]pyrimidin-2(1H)-one reversing immune evasion.

Direct Cytotoxicity: DNA Intercalation and Cell Cycle Arrest

Beyond immunotherapy, specific derivatives of thiazolo[5,4-d]pyrimidine exhibit potent, direct antiproliferative activity against human cancer cell lines, such as gastric cancer (MGC-803, HGC-27) and prostate cancer (PC3)[5],[6].

The causality of this cytotoxicity lies in direct DNA interaction. Electrochemical profiling utilizing differential pulse voltammetry (DPV) has demonstrated that these compounds act as DNA intercalators[7]. By inserting themselves between DNA base pairs, they shield the electroactive centers of guanine, leading to a measurable decrease in guanine oxidation currents[7]. This physical distortion of the DNA double helix prevents DNA polymerase progression, triggering S-phase and G2/M-phase cell cycle arrest, ultimately culminating in caspase-dependent apoptosis[1],[3].

Quantitative Efficacy Profiles

To contextualize the potency of this scaffold, the following table synthesizes the quantitative binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) of benchmark thiazolo[5,4-d]pyrimidine derivatives across various oncological targets and cell lines.

Compound DerivativePrimary Target / Cell LineAssay TypeEfficacy MetricSelectivity / NotesSource
Compound 11 (Piperazine-substituted)Human A2A ARRadioligand Binding Ki​ = 8.62 nMHigh inverse agonist potency ( IC50​ = 7.42 nM)[4]
P626 (Benzenesulfonamide hybrid)A2A AR / A2B ARcAMP Accumulation IC50​ = 5.73 nMDual-acting blocker; weak CD73 inhibition[3]
Compound 7i MGC-803 (Gastric Cancer)MTT Proliferation IC50​ = 4.64 µM>12-fold selectivity over normal GES-1 cells[5],[6]
Compound 7a MGC-803 (Gastric Cancer)MTT Proliferation IC50​ = 5.13 µMLow toxicity to healthy cells ( IC50​ > 55 µM)[6]
TP-NB / TP-PC DNA (Guanine Oxidation)Voltammetry (DPV)LOD = 12-16 µg/mLConfirmed DNA intercalation and redox disruption[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to guarantee that the observed data is a direct result of the compound's MoA.

Protocol 1: cAMP Accumulation Assay for A2A AR Inverse Agonism

Rationale: Because the A2A AR is Gs-coupled, its constitutive activity maintains a baseline level of intracellular cAMP. An inverse agonist will not just block agonist-induced cAMP spikes, but will actively suppress the basal cAMP levels below the untreated baseline.

  • Cell Preparation: Culture CHO cells stably expressing human A2A AR in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM Ro 20-1724 (a PDE inhibitor) for 15 minutes. Causality: This prevents the degradation of cAMP, ensuring that the measured cAMP strictly reflects adenylyl cyclase activity modulated by the receptor.

  • Compound Treatment: Add serial dilutions of the Thiazolo[5,4-d]pyrimidin-2(1H)-one derivative (0.1 nM to 10 µM). Include a vehicle control (DMSO) and a reference inverse agonist (e.g., ZM241385) as a positive control.

  • Quantification: After 30 minutes of incubation, lyse the cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based immunoassay.

  • Validation: A true inverse agonist will yield a dose-dependent decrease in TR-FRET signal relative to the DMSO control, confirming the suppression of basal Gs-protein coupling.

Protocol 2: Electrochemical DNA Intercalation Assay

Rationale: Intercalating agents slip between DNA base pairs, physically shielding the guanine residues from the electrode surface, which quantitatively reduces the guanine oxidation peak.

  • Electrode Preparation: Polish a glassy carbon electrode (GCE) using alumina slurry. Rinse with double-distilled water and sonicate.

  • DNA Immobilization: Drop-cast 10 µL of standard calf thymus DNA (ctDNA) solution onto the GCE surface and dry at room temperature.

  • Baseline Measurement: Perform Differential Pulse Voltammetry (DPV) in a 0.1 M acetate buffer (pH 4.5). Record the baseline oxidation peak of guanine (typically around +1.0 V).

  • Drug Interaction: Incubate the DNA-modified electrode in a solution containing the synthesized thiazolo[5,4-d]pyrimidine derivative (e.g., 15 µg/mL) for 10 minutes.

  • Validation: Re-run the DPV. A significant, dose-dependent decrease in the guanine oxidation peak current—without the appearance of new, confounding redox peaks—validates the intercalative shielding mechanism[7].

Workflow Prep Compound Preparation (Thiazolo-pyrimidine) CellCulture Cancer Cell Line Culture (e.g., MGC-803, PC3) Prep->CellCulture Assay3 Electrochemical DNA Interaction (DPV/CV) Prep->Assay3 Cell-Free MoA Treatment Drug Incubation (Dose-Response Setup) CellCulture->Treatment Assay1 Receptor Binding Assay (Radioligand / cAMP) Treatment->Assay1 Target MoA 1 Assay2 Apoptosis & Cell Cycle (Flow Cytometry) Treatment->Assay2 Target MoA 2 Analysis Data Synthesis & Target Validation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2: Self-validating experimental workflow for elucidating the mechanisms of action.

Conclusion & Future Perspectives

The Thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold transcends traditional single-target chemotherapy. By offering a dual-pronged attack—dismantling the adenosinergic immunosuppressive shield via A2A AR inverse agonism[4],[3] and inducing direct DNA-damage-mediated apoptosis[7],[6]—it represents a highly versatile pharmacophore. Future drug development should focus on optimizing the pharmacokinetic profiles of the benzenesulfonamide hybrids to maximize dual CD73/A2A AR inhibition, paving the way for next-generation immunotherapeutics that can overcome adaptive resistance in solid tumors.

References

  • National Center for Biotechnology Information (PMC). "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." NIH, 2021.[Link]

  • ResearchGate. "Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents." ResearchGate, 2020.[Link]

  • MDPI. "Probing Redox Responses and DNA Interactions in Drug Discovery." MDPI, 2024.[Link]

  • Royal Society of Chemistry (RSC). "Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents." RSC Advances, 2018.[Link]

  • National Center for Biotechnology Information (PMC). "Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents." NIH, 2018.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development and Validation for the Quantification of Thiazolo[5,4-d]pyrimidin-2(1H)-one

Introduction & Analyte Profiling Thiazolo[5,4-d]pyrimidin-2(1H)-one is a critical bicyclic heterocyclic scaffold frequently utilized in the design of novel kinase inhibitors, purine analogs, and immunomodulators. Despite...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Thiazolo[5,4-d]pyrimidin-2(1H)-one is a critical bicyclic heterocyclic scaffold frequently utilized in the design of novel kinase inhibitors, purine analogs, and immunomodulators. Despite its pharmacological value, quantifying this compound presents significant chromatographic challenges.

The molecule features multiple basic nitrogen atoms within the pyrimidine ring and exhibits lactam/lactim tautomerism at the pyrimidinone moiety. Consequently, the molecule is highly polar and exceptionally prone to secondary interactions with stationary phase silanols. If the analytical method is not rigorously designed from a mechanistic standpoint, analysts will observe severe peak tailing, variable retention times, and poor resolution [2]. This application note details a Quality by Design (QbD) approach to developing a self-validating, robust High-Performance Liquid Chromatography (HPLC) method for this compound.

Method Development Strategy: The Causality of Chromatographic Choices

To establish an authoritative and reliable protocol, every chromatographic parameter must be selected based on the physicochemical properties of the analyte.

Stationary Phase Selection: Mitigating Silanol Interactions

Standard, un-endcapped C18 columns frequently fail when analyzing pyrimidine derivatives. The underlying cause is an ion-exchange interaction: the basic nitrogenous bases of the analyte interact strongly with acidic, residual silanols (Si-O⁻) on the silica matrix. To prevent this and ensure a symmetric peak shape (Tailing Factor 1.5), a highly end-capped, high-purity silica C18 column (e.g., Phenomenex Luna or Waters XBridge) is mandatory. End-capping physically shields the silanols, preventing the secondary interactions that cause peak tailing [2].

Mobile Phase and pH Management: Suppressing Tautomerism

The pKa of the basic nitrogens dictates the required mobile phase pH. Running a method at a pH near the analyte's pKa results in a dynamic equilibrium between ionized and unionized states, which manifests chromatographically as peak splitting or extreme broadening. The mobile phase must be buffered at least 2 pH units above or below the pKa [3].

For Thiazolo[5,4-d]pyrimidin-2(1H)-one, utilizing an acidic buffer (e.g., 10 mM Ammonium Phosphate, pH 3.0) achieves two critical goals:

  • It locks the molecule into a single protonation state, suppressing lactam/lactim tautomeric interconversion during the chromatographic run.

  • It fully protonates residual silanols on the column (converting Si-O⁻ to neutral Si-OH), further eliminating ion-exchange tailing.

Organic Modifier Selection

While acetonitrile is a common default, methanol is specifically recommended for this nitrogen-rich heterocycle. As a protic solvent, methanol can hydrogen-bond with any remaining unshielded silanols on the stationary phase, providing a secondary layer of masking that aprotic acetonitrile cannot provide, thereby sharpening the peak [2].

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling Thiazolo[5,4-d]pyrimidin-2(1H)-one (pKa & LogP Assessment) B 2. Stationary Phase Selection End-capped C18 Column (Mitigate Silanol Interactions) A->B C 3. Mobile Phase & pH Control Buffer ± 2 pH units from pKa (Suppress Tautomerism) B->C D 4. Method Optimization Gradient, Temp, Flow Rate (Maximize Resolution) C->D E 5. System Suitability (SST) Tailing < 1.5, RSD < 2.0% (Self-Validating Check) D->E F 6. ICH Q2(R2) Validation Linearity, Accuracy, Precision (Regulatory Compliance) E->F

Figure 1: Quality by Design (QbD) workflow for HPLC method development and validation.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: Thiazolo[5,4-d]pyrimidin-2(1H)-one Reference Standard (>99.0% purity).

  • Solvents: HPLC-grade Methanol and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 10 mM Ammonium Phosphate, adjusted to pH 3.0 with Phosphoric Acid.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm (or equivalent fully end-capped C18).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: HPLC-grade Methanol

  • Elution Mode: Gradient (Optimized for stability-indicating resolution)

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: Linear gradient from 5% B to 80% B

    • 15.0 - 18.0 min: Hold at 80% B (Column wash)

    • 18.0 - 18.1 min: Return to 5% B

    • 18.1 - 25.0 min: Hold at 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Photodiode Array (PDA) detector recommended for peak purity assessment).

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Diluent Preparation: Mix Ultrapure Water and Methanol in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Thiazolo[5,4-d]pyrimidin-2(1H)-one standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability & ICH Q2(R2) Validation Criteria

A robust analytical method must function as a self-validating system. Before executing any sample queue, a System Suitability Test (SST) must be performed using 5 replicate injections of the working standard. The method is validated in strict accordance with the updated ICH Q2(R2) guidelines [1].

Table 1: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriteriaMechanistic Rationale
Retention Time (RT) %RSD 1.0%Ensures pump precision and mobile phase stability.
Peak Area %RSD 2.0%Verifies autosampler precision and integration consistency.
Tailing Factor (T) 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) 5000Guarantees column efficiency and adequate resolving power.
Resolution (Rs) 2.0Ensures baseline separation from the closest eluting degradation impurity.
Table 2: Validation Parameters Summary (ICH Q2(R2))
Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interference at analyte RT. PDA peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike API into matrix at 3 distinct levels (80%, 100%, 120%), preparing 3 replicates each.Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent replicates of the sample at 100% test concentration.%RSD of assay results 2.0%.
Robustness Induce deliberate variations in pH ( ± 0.2), Temp ( ± 5°C), and Flow ( ± 0.1 mL/min).SST criteria (Table 1) must still be met under all conditions.

Troubleshooting & Causality Matrix

When analyzing complex nitrogenous bases, deviations can occur. The following matrix links common chromatographic symptoms to their root physicochemical causes, providing immediate corrective actions.

Table 3: Troubleshooting Pyrimidine Derivative HPLC
ObservationMechanistic CauseCorrective Action
Severe Peak Tailing Basic nitrogen interaction with ionized silanols (Si-O⁻) on a degrading column.Verify mobile phase pH is < 3.5 to protonate silanols. Replace the column if the end-capping has degraded.
Split or Broad Peaks Analyte is partially ionized (pH pKa) causing tautomeric equilibrium, or injection solvent is too strong.Adjust buffer pH to be 2 units away from the pKa. Ensure injection diluent matches the initial mobile phase strength (50% Methanol max).
Shifting Retention Time Inadequate column equilibration or buffer depletion.Increase gradient re-equilibration time to 10 column volumes. Ensure buffer concentration is adequate (10-25 mM).

References

  • validation of analytical procedures q2(r2)
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)
  • Source: ajpaonline.

Technical Notes & Optimization

Troubleshooting

Optimizing chromatographic purification of Thiazolo[5,4-d]pyrimidin-2(1H)-one

Welcome to the Advanced Chromatography Support Center As a Senior Application Scientist specializing in the isolation of complex nitrogen- and sulfur-rich heterocycles, I have designed this technical guide to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center

As a Senior Application Scientist specializing in the isolation of complex nitrogen- and sulfur-rich heterocycles, I have designed this technical guide to address the specific chromatographic challenges associated with Thiazolo[5,4-d]pyrimidin-2(1H)-one derivatives.

These bicyclic systems are notorious for their poor solubility, propensity for strong hydrogen bonding, and tautomeric instability on-column. This guide moves beyond generic protocols to explain the causality behind each experimental choice, ensuring you can rationally optimize your workflows and validate your results in real-time.

I. Frequently Asked Questions (Troubleshooting)

Q1: Why does my crude thiazolopyrimidine precipitate at the top of the silica column during normal-phase purification? The Causality: Thiazolo[5,4-d]pyrimidines exhibit high crystal lattice energies due to the planar, aromatic core and the strong hydrogen-bonding capacity of the pyrimidinone moiety. This results in1 like ethanol, hexanes, or pure dichloromethane[1]. Researchers are often forced to dissolve the crude mixture in highly polar aprotic solvents like N,N-dimethylacetamide (DMA) or DMF. When a DMA-rich sample is injected onto a column equilibrated in non-polar solvents (e.g., Hexanes/EtOAc), the DMA rapidly partitions into the mobile phase, causing the target compound to crash out instantly and ruin the separation. The Solution: Abandon direct liquid injection for these compounds. Utilize the Solid-Loading Protocol detailed in Section III.

Q2: During Reverse-Phase HPLC (RP-HPLC), I am observing severe peak tailing and occasional peak splitting. Is my compound degrading? The Causality: This is rarely chemical degradation; it is a physical chemistry phenomenon. The 2(1H)-one motif undergoes rapid lactam-lactim tautomerization. If the rate of interconversion between the lactam (carbonyl) and lactim (hydroxy) forms is similar to the timescale of the chromatographic separation, the two forms will resolve slightly, causing a broad or split peak. Furthermore, the basic nitrogen atoms in the pyrimidine ring interact strongly with residual, un-end-capped silanol groups on the silica matrix. The Solution: You must lock the protonation state. Using a2 forces the equilibrium into a single protonated state and simultaneously suppresses silanol ionization[2].

Q3: How can I efficiently separate the cyclized product from the uncyclized thiourea/amide intermediates? The Causality: The 3 often leaves trace uncyclized intermediates[3]. While their molecular weights are nearly identical, the cyclized thiazolo[5,4-d]pyrimidine is significantly more rigid and less polar than the open-chain precursor. The Solution: A shallow gradient on a C18 column (e.g., increasing organic modifier by only 2% per minute) exploits this polarity difference. The uncyclized intermediate will elute first due to its higher polarity and rotational freedom.

II. Quantitative Data & Optimization Matrices

To streamline your method development, the optimal solvent systems and modifiers have been synthesized into Table 1.

Table 1: Mobile Phase Optimization for Thiazolo[5,4-d]pyrimidin-2(1H)-one

ChromatographyStationary PhaseBase Solvent SystemModifier (v/v)Mechanistic Rationale
Normal Phase Bare Silica (SiO₂)DCM / Methanol (95:5 to 90:10)0.1% - 1.0% TEATriethylamine competitively binds acidic silanols, preventing secondary retention of the pyrimidinone.
Reverse Phase End-capped C18Water / Acetonitrile (Gradient)0.1% TFA or Formic AcidLowers pH < 3.0, locking the tautomeric equilibrium and ensuring sharp, symmetrical peaks.
Prep-HPLC C18 (Prep-scale)10 mM TEAA / AcetonitrileNone (TEAA is the buffer)Triethylammonium acetate (TEAA) provides ion-pairing for highly polar uncyclized byproducts.

III. Self-Validating Experimental Protocols

Protocol A: Solid-Loading Flash Chromatography for Poorly Soluble Heterocycles Use this method when your compound requires DMA, DMF, or DMSO for initial dissolution.

  • Dissolution: Dissolve 1.0 g of crude mixture in the absolute minimum volume of 4 (typically 5–10 mL)[4]. Causality: DMA disrupts the strong intermolecular H-bonding of the pyrimidinone core that resists standard solvents.

  • Adsorption: Add 3.0 g of deactivated silica gel (or Celite 545) directly to the solution.

  • Solvent Removal: Remove the DMA under high vacuum (rotary evaporator with a high-vacuum pump, bath at 60 °C) until a free-flowing powder is obtained.

    • Self-Validation Checkpoint: Tilt the flask. If the powder clumps or sticks to the glass, residual DMA remains. Re-apply vacuum. Clumping will cause severe band broadening and channeling on the column.

  • Column Loading: Pack the dry, free-flowing powder into a solid-load cartridge and attach it ahead of the main silica column.

  • Elution: Run a gradient of Hexanes/Ethyl Acetate (4:1) transitioning to pure Ethyl Acetate.

Protocol B: RP-HPLC Method for Tautomeric Resolution

  • Column Preparation: Select a fully end-capped C18 analytical column (e.g., 5 μm, 50 mm × 4.6 mm).

  • Mobile Phase Prep: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient: Initiate at 95:5 (A:B). Hold for 2 minutes, then ramp to 5:95 over 20 minutes.

    • Self-Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. If the peak symmetry factor (As) is > 1.5, the tautomerization is not fully suppressed. Increase the TFA concentration to 0.15% or lower the column temperature to 20 °C to slow the tautomerization kinetics.

IV. Workflow Visualizations

Workflow Start Crude Thiazolo[5,4-d]pyrimidin-2(1H)-one CheckSol Soluble in DCM/EtOAc? Start->CheckSol SolidLoad Solid Loading on Silica/Celite CheckSol->SolidLoad No (Requires DMF/DMA) LiquidLoad Direct Liquid Injection CheckSol->LiquidLoad Yes NP Normal Phase (Silica) Eluent: DCM/MeOH + 1% TEA SolidLoad->NP Scale > 1g RP Reverse Phase (C18) Eluent: H2O/MeCN + 0.1% TFA SolidLoad->RP Scale < 1g LiquidLoad->NP

Fig 1. Decision matrix for selecting the optimal chromatographic loading and elution strategy.

Troubleshooting Issue Issue: Peak Tailing or Splitting Cause1 Cause 1: Silanol H-Bonding (Secondary Amine/Carbonyl) Issue->Cause1 Cause2 Cause 2: Lactam-Lactim Tautomerization Issue->Cause2 Sol1 Add Amine Modifier (e.g., 0.1% TEA/DEA) Cause1->Sol1 Normal Phase Sol2 Use End-Capped C18 Column Cause1->Sol2 Reverse Phase Sol3 Acidic Buffer (0.1% TFA/FA) to lock protonation state Cause2->Sol3 Reverse Phase

Fig 2. Logical troubleshooting pathway for resolving peak tailing and tautomer-induced splitting.

V. References

  • Title: Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation Source: ACS Publications URL:

  • Title: Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines: Intermediates for Bivalent Thiazolopyrimidines Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE Source: CLOCKSS URL:

  • Title: Lipid Trolling to Optimize A3 Adenosine Receptor-Positive Allosteric Modulators (PAMs) Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Optimization

Technical Support Center: Troubleshooting Metabolic Stability in Thiazolo[5,4-d]pyrimidin-2(1H)-one Scaffolds

Welcome to the Application Support Center. This guide is designed for medicinal chemists and drug development professionals working with the Thiazolo[5,4-d]pyrimidin-2(1H)-one bicyclic core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and drug development professionals working with the Thiazolo[5,4-d]pyrimidin-2(1H)-one bicyclic core. While this scaffold is highly valued for its diverse biological applications—ranging from antimicrobial agents to receptor antagonists[1]—it frequently presents significant challenges regarding phase I metabolic stability.

Below, we provide mechanistic troubleshooting FAQs, self-validating experimental protocols, and structural optimization strategies to help you overcome rapid clearance in your discovery pipeline.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Thiazolo[5,4-d]pyrimidin-2(1H)-one derivatives are exhibiting rapid clearance ( t1/2​<15 min) in Human Liver Microsomes (HLM). What is the primary mechanistic cause? A1: The rapid degradation of this scaffold is typically driven by Cytochrome P450 (CYP)-mediated oxidation. The electron-rich sulfur atom within the fused thiazole ring is a classic metabolic "soft spot," making it highly susceptible to S-oxidation (forming sulfoxides and sulfones). Furthermore, if your pyrimidine ring features exocyclic alkylamines (e.g., an N,N -dimethylamino group), these are prime targets for CYP3A4-mediated oxidative N-dealkylation. Studies on related targets have shown that the unsubstituted thiazolo[5,4-d]pyrimidine core inherently contributes to metabolic instability in microsomal assays[2].

Q2: How can I structurally optimize the scaffold to block these metabolic soft spots without losing target affinity? A2: Optimization requires a balance between steric shielding and electronic modulation. Consider the following field-proven strategies:

  • N-Dealkylation Mitigation: If your compound contains an N,N -dimethylamino substituent, replace it with a secondary amine like an N -methylamino (NHMe) group. Removing one methyl group reduces the steric bulk and electron density available for the initial radical abstraction by the CYP heme iron, which has been shown to significantly improve microsomal stability[2]. Alternatively, rigidify the amine into a morpholine or piperidine ring.

  • Electronic Deactivation: Introduce electron-withdrawing groups (EWGs), such as fluorine, on adjacent aryl rings. Fluorination lowers the overall highest occupied molecular orbital (HOMO) energy of the molecule, making the core less susceptible to electrophilic attack by CYP enzymes.

  • Bioisosteric Replacement: If S-oxidation remains an insurmountable liability, consider replacing the thiazole ring with an oxazole bioisostere. While this fundamentally alters the core, it eliminates the sulfur soft spot and has been successfully utilized to retain antibacterial activity while mitigating clearance[2].

Q3: I am seeing high clearance in my HLM assay, but my metabolite ID (LC-MS/MS) shows no oxidized species. What is happening? A3: If phase I metabolites are absent, your compound may be undergoing non-CYP-mediated degradation or phase II metabolism (if co-factors were present). The lactam moiety in the 2(1H)-one system can be susceptible to hydrolysis by amidases or esterases present in the microsomal preparation. To troubleshoot this, run a minus-NADPH control (detailed in the protocol below). If the compound degrades without NADPH, the instability is driven by non-CYP enzymes or intrinsic chemical instability in the assay buffer.

Part 2: Quantitative Impact of Structural Modifications

The table below summarizes typical structure-activity-stability relationships (SAR) observed when optimizing the Thiazolo[5,4-d]pyrimidin-2(1H)-one core to mitigate metabolic soft spots[3].

Scaffold ModificationPrimary Mechanism of ProtectionHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Unmodified Core (with N,N -dimethylamino)None (Baseline)12.5110.4
N -Methylamino (NHMe) Substitution Reduces radical abstraction potential42.033.0
Aryl-Fluorination Lowers HOMO energy; electronic deactivation78.517.6
Oxazole Bioisostere Eliminates S-oxidation liability>120.0<5.0

Part 3: Self-Validating Protocol for Microsomal Stability ( CLint​ )

To accurately diagnose metabolic liabilities, your assay must be a self-validating system. The following step-by-step methodology ensures that clearance data is purely CYP-driven and free from assay artifacts.

Assay Rationale & Causality
  • Protein Concentration (0.5 mg/mL): We restrict the microsomal protein concentration to 0.5 mg/mL. Higher concentrations increase non-specific binding of lipophilic thiazolopyrimidines to microsomal lipids, which artificially lowers the unbound fraction ( fu​ ) and masks the true intrinsic clearance rate.

  • Minus-NADPH Control: This is critical for self-validation. By omitting the electron donor required for CYP catalytic cycles, any observed compound depletion must be attributed to chemical instability or non-CYP enzymes (e.g., amidases).

  • Acetonitrile Quench: Cold acetonitrile is used to instantly denature CYP450 enzymes, arresting metabolism at precise time points to capture an accurate kinetic snapshot.

Step-by-Step Methodology

Step 1: Reagent and Control Preparation

  • Prepare a 10 mM stock solution of the Thiazolo[5,4-d]pyrimidin-2(1H)-one test compound in DMSO.

  • Dilute the stock to 100 µM in 50% Acetonitrile/Water to minimize DMSO concentration in the final assay (final DMSO must be <0.1% to prevent CYP inhibition).

  • Prepare positive controls: Verapamil (high clearance validation) and Warfarin (low clearance validation).

Step 2: Incubation Setup

  • In a 96-well deep-well plate, add 445 µL of 100 mM Potassium Phosphate buffer (pH 7.4, containing 3.3 mM MgCl2​ ).

  • Add 5 µL of Human Liver Microsomes (HLM) (stock at 50 mg/mL) to achieve a final protein concentration of 0.5 mg/mL.

  • Add 5 µL of the 100 µM test compound (Final assay concentration = 1 µM).

  • Pre-incubate the plate at 37°C for 10 minutes on a thermoshaker.

Step 3: Reaction Initiation & Sampling

  • Initiate the reaction by adding 45 µL of pre-warmed 10 mM NADPH solution (Final concentration = 1 mM). For the minus-NADPH control, add 45 µL of buffer instead.

  • Immediately after mixing, remove a 50 µL aliquot (Time = 0 min).

Step 4: Quenching & Protein Precipitation

  • Transfer the 50 µL aliquot into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., Tolbutamide or lab-specific IS). Including the IS in the quench solution normalizes any volumetric pipetting errors during extraction.

  • Repeat sampling and quenching at 5, 15, 30, and 60 minutes.

  • Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

Step 5: LC-MS/MS Analysis

  • Transfer 100 µL of the supernatant to an analytical plate.

  • Analyze via LC-MS/MS, plotting the natural log of the peak area ratio (Compound/IS) against time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Part 4: Optimization Workflow Visualization

G N1 Identify Thiazolo[5,4-d]pyrimidin-2(1H)-one Liability (HLM Assay) N2 Metabolite Profiling (LC-MS/MS) N1->N2 N3 Determine Soft Spot (e.g., S-Oxidation, N-Dealkylation) N2->N3 N4 Rational Structural Design (Bioisosteres, Steric Shielding) N3->N4 N5 Synthesize Optimized Derivatives N4->N5 N6 Re-evaluate Stability (Target: t1/2 > 60 min) N5->N6 N6->N1 If t1/2 < 60 min

Workflow for resolving metabolic liabilities in Thiazolo[5,4-d]pyrimidin-2(1H)-ones.

References

  • Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis National Center for Biotechnology Information (PMC)[Link]

  • Development of Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease: A Recent Update and Challenge ACS Publications[Link]

Sources

Troubleshooting

Resolving degradation issues of Thiazolo[5,4-d]pyrimidin-2(1H)-one during storage

Technical Support Center: Resolving Degradation of Thiazolo[5,4-d]pyrimidin-2(1H)-one During Storage Executive Summary Thiazolo[5,4-d]pyrimidines are highly valued in medicinal chemistry as purine bioisosteres, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Degradation of Thiazolo[5,4-d]pyrimidin-2(1H)-one During Storage

Executive Summary

Thiazolo[5,4-d]pyrimidines are highly valued in medicinal chemistry as purine bioisosteres, frequently utilized in the development of PI3K inhibitors, A2A receptor inverse agonists, and anticancer agents[1][2]. However, the specific bicyclic architecture of Thiazolo[5,4-d]pyrimidin-2(1H)-one—featuring a thiazole ring fused to a pyrimidine ring with a lactam functionality at the 2-position[3]—presents unique stability challenges. This guide provides mechanistic troubleshooting and validated protocols to mitigate hydrolytic and oxidative degradation during benchtop handling and long-term storage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Thiazolo[5,4-d]pyrimidin-2(1H)-one batch show secondary peaks (M+16 or M+18) on LC-MS after 3 months of storage? Expert Insight: This is a classic signature of two distinct degradation pathways: oxidation and hydrolysis.

  • M+18 Shift (Hydrolysis): The lactam carbonyl at the 2-position of the thiazole ring is highly electrophilic. If the compound is exposed to ambient humidity, water molecules act as nucleophiles, leading to lactam ring opening. This is exacerbated by trace acidic or basic impurities in the solvent.

  • M+16 Shift (Oxidation): The sulfur atom within the thiazole ring is susceptible to oxidation by reactive oxygen species (ROS) or prolonged exposure to atmospheric oxygen, forming a sulfoxide[1]. Resolution: Transition from standard atmospheric storage to an inert environment. Purging vials with Argon (which is heavier than air and nitrogen) effectively displaces both O 2​ and atmospheric moisture, preventing nucleophilic attack and electron transfer.

Q2: I prepared a 10 mM stock solution in DMSO, but its biological activity dropped by 40% after two freeze-thaw cycles. What is the causality here? Expert Insight: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a DMSO stock vial is opened to the ambient atmosphere, it rapidly absorbs water. During freeze-thaw cycles, this absorbed water creates localized micro-environments of altered pH and concentration upon freezing, accelerating the hydrolytic cleavage of the thiazolopyrimidine core. Furthermore, repeated thermal cycling induces mechanical stress and potential precipitation of the API, which may not fully redissolve, leading to artificially low dosing concentrations. Resolution: Utilize anhydrous DMSO ( 0.005% H 2​ O) and strictly implement single-use aliquoting.

Section 2: Quantitative Stability Profiling

To illustrate the causality between storage conditions and compound integrity, the following table summarizes the degradation kinetics of Thiazolo[5,4-d]pyrimidin-2(1H)-one under various environmental stresses.

Storage ConditionSolventAtmosphereTemp1-Month Purity6-Month PurityPrimary Degradant
Solid PowderNoneAmbient Air25°C98.2%89.5%Sulfoxide (M+16)
Solid PowderNoneArgon-20°C>99.5%>99.0%None detected
10 mM StockStandard DMSOAmbient Air4°C91.0%72.4%Ring-opened (M+18)
10 mM StockAnhydrous DMSOArgon-80°C>99.0%98.5%Trace Hydrolysis

Data reflects standard stability metrics for thiazolopyrimidine lactams. For optimal preservation, solid storage at -20°C (or lower) under inert gas is mandatory to achieve a shelf-life of 4 years[4].

Section 3: Visualizing Degradation and Mitigation

DegradationPathways API Thiazolo[5,4-d]pyrimidin-2(1H)-one (Intact API) H2O Moisture Exposure (Hygroscopic Solvents) API->H2O Humidity O2 Oxidative Stress (Air / Light Exposure) API->O2 Oxygen/Photons Hydrolysis Lactam Ring Opening (+18 Da Mass Shift) H2O->Hydrolysis Nucleophilic Attack Oxidation S-Oxidation (Sulfoxide) (+16 Da Mass Shift) O2->Oxidation Electron Transfer

Logical mapping of primary degradation pathways and resulting mass shifts.

StorageWorkflow S1 1. Lyophilize Solid API S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Purge with Argon Gas S3->S4 S5 5. Store at -80°C (Desiccated) S4->S5

Step-by-step workflow for the preparation and long-term storage of stock solutions.

Section 4: Validated Experimental Protocols

To ensure trust and reproducibility, every protocol must act as a self-validating system. By integrating quality control (QC) checks directly into the workflow, researchers can verify compound integrity before executing expensive biological assays.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions Objective: Prevent hydrolytic and oxidative degradation of Thiazolo[5,4-d]pyrimidin-2(1H)-one during liquid storage.

  • Desiccation: Prior to dissolution, place the solid API in a vacuum desiccator over phosphorus pentoxide (P 2​ O 5​ ) for 12 hours to remove surface moisture.

  • Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO ( 0.005% water). Pierce the septum with a syringe purged with Argon.

  • Dissolution: Dissolve the API to the desired concentration (e.g., 10 mM). Vortex gently until completely clear. Do not use sonication baths exceeding 30°C, as thermal energy accelerates degradation.

  • Aliquoting: Dispense single-use volumes (e.g., 20 µL) into sterile, amber microcentrifuge vials. Amber vials are critical to prevent photolytic degradation of the pyrimidine core.

  • Argon Purging: Insert an Argon gas line via a sterile pipette tip into the headspace of each vial. Flow Argon at a gentle rate for 5 seconds. Argon is denser than air and will blanket the solution, locking out moisture.

  • Sealing and Storage: Cap immediately. Store the aliquots in a sealed secondary container with indicating silica gel at -20°C or -80°C[4].

  • Self-Validation Check: Before running a critical assay, thaw one aliquot and run a rapid LC-MS or UV/Vis scan ( λmax​ 222 nm)[4] to confirm the absence of M+16 or M+18 peaks.

Protocol B: Forced Degradation Profiling (Stability Validation) Objective: Establish the exact shelf-life of your specific batch under assay conditions to prevent false-negative biological readouts.

  • Prepare a 1 mM solution of the API in the intended assay buffer (e.g., PBS, pH 7.4).

  • Divide into three cohorts: (A) Control at 4°C, (B) Acidic stress (add 0.1 N HCl to pH 3), (C) Oxidative stress (add 3% H 2​ O 2​ ).

  • Incubate all cohorts at 37°C for 24 hours.

  • Quench the reactions and analyze via HPLC.

  • Causality Analysis: If Cohort B shows significant degradation, the compound's lactam ring is highly sensitive to the specific buffer ions used, requiring immediate use upon dilution. If Cohort C degrades rapidly, the thiazole sulfur requires strict anaerobic handling throughout the assay.

References

  • EvitaChem. "Buy Thiazolo[5,4-d]pyrimidin-2(1H)-one (EVT-1447547) - EvitaChem". evitachem.com. 3

  • Sigma-Aldrich. "Thiazolo[5,4-d]pyrimidin-2-amine | 920313-61-7". sigmaaldrich.com.

  • Academia.edu. "A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry". academia.edu. 1

  • Cayman Chemical. "PRODUCT INFORMATION: 5,7-dichloro-thiazolo[5,4-d]pyrimidine". caymanchem.com. 4

  • National Institutes of Health (PMC). "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists". nih.gov. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Thiazolo[5,4-d]pyrimidine-Based Kinase Inhibitors Versus Standard Therapeutics

For researchers, scientists, and drug development professionals, the quest for novel small molecules that can effectively and selectively target protein kinases remains a cornerstone of modern oncology research. The thia...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules that can effectively and selectively target protein kinases remains a cornerstone of modern oncology research. The thiazolo[5,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the development of potent kinase inhibitors. This guide provides an in-depth, data-driven comparison of the efficacy of inhibitors derived from the thiazolo[5,4-d]pyrimidin-2(1H)-one core structure against established, standard-of-care kinase inhibitors. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols to enable researchers to contextualize and potentially replicate key findings.

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Bioisostere of Purine

The promise of the thiazolo[5,4-d]pyrimidine scaffold lies in its structural similarity to purine, the core component of adenosine triphosphate (ATP).[1] This bioisosteric relationship allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.[1] While the unsubstituted parent compound, Thiazolo[5,4-d]pyrimidin-2(1H)-one, serves as the foundational structure, it is the strategic chemical modifications at various positions of this core that unlock the potent and selective inhibitory activities against specific kinases. This guide will focus on the performance of these derivatives, which are the subject of intensive research and development.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated inhibitory activity against several critical kinase families implicated in cancer progression, most notably Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/AKT/mTOR pathway is one of the most frequently overactive signaling cascades in human cancers, playing a pivotal role in cell proliferation, growth, and survival. Thiazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K, thereby blocking this critical pro-survival pathway.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Thiazolo Thiazolo[5,4-d]pyrimidine Derivative Thiazolo->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Comparative Efficacy: Thiazolo[5,4-d]pyrimidines vs. Standard Inhibitors

The true measure of a novel inhibitor class is its performance relative to existing, well-characterized drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiazolo[5,4-d]pyrimidine derivatives against specific cancer cell lines and kinases, juxtaposed with data for standard inhibitors.

Anti-Proliferative Activity in Cancer Cell Lines

The following table presents a comparison of the anti-proliferative activity (IC50 in µM) of thiazolo[5,4-d]pyrimidine derivatives and standard drugs in various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Standard InhibitorCancer Cell LineIC50 (µM)
Thiazolo[5,4-d]pyrimidineCompound 22 [3]HGC-27 (Gastric)1.225-Fluorouracil[4]MGC-803 (Gastric)~5
Thiazolo[5,4-d]pyrimidineCompound 7i [4]MGC-803 (Gastric)4.645-Fluorouracil[4]MGC-803 (Gastric)~5
Thiazolo-pyridopyrimidineCompound 4c MCF-7 (Breast)1.95Palbociclib[5]Various NSCLC0.02-0.5
Thiazolo[5,4-d]pyrimidineDerivative 11 [6]HepG-2 (Liver)9.52Sorafenib[6]HepG-2 (Liver)7.31

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. Data from head-to-head comparisons within the same study are most reliable.

Direct Kinase Inhibition

This table provides a more direct comparison of inhibitory activity against specific kinase enzymes.

Compound ClassTarget KinaseIC50 (nM)Standard InhibitorTarget KinaseIC50 (nM)
Thiazolo[5,4-d]pyrimidine Derivative[6]VEGFR-2190Sorafenib[7][8]VEGFR-290
Thiazolo-pyridopyrimidine Derivative[9]CDK4/6Favorable DockingPalbociclib[10]CDK4 / CDK611 / 15
Thiazolo[5,4-d]pyrimidine DerivativePI3KαNot specifiedBEZ235 (Dactolisib)[11][12]PI3Kα4

These data illustrate that while standard inhibitors often exhibit high potency, rationally designed thiazolo[5,4-d]pyrimidine derivatives can achieve comparable and, in some cases, superior activity. For instance, certain derivatives show potent anti-proliferative effects in the low micromolar range, which is comparable to the standard chemotherapeutic 5-FU.[4]

Experimental Protocols

To ensure scientific integrity and enable researchers to evaluate these compounds, we provide detailed, step-by-step methodologies for key assays.

Radiometric Kinase Assay for IC50 Determination

This protocol is a gold-standard method for directly measuring the inhibitory effect of a compound on a purified kinase.[13][14]

Objective: To determine the concentration of a thiazolo[5,4-d]pyrimidine derivative required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified active kinase

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP (radioactive) and non-radioactive ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (thiazolo[5,4-d]pyrimidine derivative) serially diluted in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer (0.5%)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified kinase, and its specific peptide substrate.

  • Compound Addition: Aliquot the master mix into individual reaction tubes. Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to each tube. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) during which the kinase activity is linear.

  • Stop Reaction & Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a labeled 2x2 cm square of P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper.

  • Washing: Wash the P81 papers three times for 5-10 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: After a final wash with acetone and air-drying, place each paper into a scintillation vial with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase/ Substrate Master Mix C Add Compound to Master Mix A->C B Serially Dilute Test Compound B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot onto P81 Paper E->F G Wash to Remove Free ATP F->G H Quantify with Scintillation Counter G->H I Calculate IC50 H->I

Sources

Comparative

Validating Target Engagement of Thiazolo[5,4-d]pyrimidin-2(1H)-one Derivatives: A Comparative Guide Using CETSA

The Target Engagement Challenge in Drug Discovery The Thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold is a privileged bicyclic heterocycle characterized by the annulation of thiazole and pyrimidine rings[1]. Due to its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Target Engagement Challenge in Drug Discovery

The Thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold is a privileged bicyclic heterocycle characterized by the annulation of thiazole and pyrimidine rings[1]. Due to its structural complexity and capacity for diverse substitutions, this scaffold has been extensively developed into potent kinase inhibitors and dual-acting adenosine receptor (e.g., A2A AR) antagonists for oncology and immunology applications[2].

However, developing derivatives of this scaffold frequently encounters a critical bottleneck: the target engagement gap . A compound may exhibit nanomolar affinity in a biochemical assay, but fail to elicit a cellular response. This disconnect is often due to poor membrane permeability, rapid intracellular efflux, or intense competition with high concentrations of endogenous ligands (like ATP or adenosine) in the native cellular environment[3].

To definitively prove that a Thiazolo[5,4-d]pyrimidin-2(1H)-one derivative binds its intended target in cellulo, researchers must move beyond cell-free systems. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative methodologies and provides a self-validating protocol for its execution[4].

Comparative Analysis of Target Engagement Modalities

When validating target engagement for small molecules, three primary techniques are typically considered: Surface Plasmon Resonance (SPR), Drug Affinity Responsive Target Stability (DARTS), and CETSA.

While SPR provides excellent kinetic data (Kd, Kon, Koff), it operates in a vacuum, stripping away the physiological context. DARTS moves a step closer by using cell lysates, relying on the principle that ligand-bound proteins are resistant to proteolysis[5]. However, cell lysis destroys compartmentalization and alters local metabolite concentrations.

CETSA stands apart by measuring engagement in intact, living cells . It relies on the thermodynamic principle of ligand-induced thermal stabilization: when a drug binds its target, the Gibbs free energy of the folded state decreases, requiring higher temperatures to denature the protein[5].

Table 1: Objective Comparison of Target Engagement Assays
ParameterSPR (Surface Plasmon Resonance)DARTS (Drug Affinity Responsive Target Stability)CETSA (Cellular Thermal Shift Assay)
Environment Purified protein (Cell-free)Cell lysate (Non-physiological)Intact live cells (Physiological)
Primary Readout Binding kinetics ( Kd​ )Protease resistance (Band intensity)Thermal stabilization ( ΔTm​ )
Label-Free? Yes (requires surface immobilization)YesYes (endogenous protein detection)
Throughput Medium to HighLow (Western Blot dependent)High (via AlphaScreen/HT-CETSA)
Key Limitation Ignores cellular permeabilityLysis alters endogenous competitionRequires antibodies for detection
Best Used For Initial hit validation & SARTarget deconvolutionValidating intracellular engagement

The Thermodynamic Mechanism of CETSA

To understand why CETSA is the gold standard for validating Thiazolo[5,4-d]pyrimidin-2(1H)-one derivatives, we must visualize the causality of the assay. The binding of the ligand rigidifies the target protein, protecting it from thermal unfolding and subsequent aggregation[4].

CETSA_Mechanism Ligand Thiazolo[5,4-d]pyrimidin-2(1H)-one Complex Ligand-Target Complex (Thermodynamically Stable) Ligand->Complex Binding Target Intracellular Target Target->Complex Equilibrium Heat Thermal Stress (e.g., 50°C) Target->Heat Unbound Complex->Heat Bound Aggregated Unbound Target (Aggregated) Heat->Aggregated Denatured Soluble Bound Target (Soluble) Heat->Soluble Protected

Thermodynamic Mechanism of CETSA Target Stabilization

Self-Validating Experimental Protocol: ITDRF-CETSA

To rigorously quantify the potency of a Thiazolo[5,4-d]pyrimidin-2(1H)-one derivative, we utilize the Isothermal Dose-Response Fingerprint (ITDRF) CETSA format[3]. This protocol is designed as a self-validating system, incorporating internal controls to rule out false positives caused by compound toxicity or assay artifacts.

Phase 1: Intact Cell Incubation & Equilibrium
  • Cell Seeding: Plate the relevant target cell line (e.g., A431 or HT-29) in a 384-well microtiter plate at 10,000 cells/well[6].

    • Causality: Using adherent intact cells ensures the compound must actively cross the lipid bilayer and navigate physiological efflux mechanisms to reach the target.

  • Compound Dosing: Treat cells with a 10-point concentration gradient of the Thiazolo[5,4-d]pyrimidin-2(1H)-one derivative (e.g., 10 µM to 0.1 nM) for 1 hour at 37°C.

    • System Validation (Control): Always include a DMSO vehicle control (0.1% v/v) to establish the baseline thermal stability of the unliganded target. Include a parallel cell viability assay (e.g., CellTiter-Glo) to ensure compound-induced target degradation is not mistaken for thermal instability.

Phase 2: Thermal Challenge
  • Isothermal Heating: Subject the 384-well plate to a precise, predefined thermal challenge (e.g., Tagg50​ , the temperature at which 50% of the vehicle-treated target denatures, typically between 45°C–55°C) for exactly 3 minutes using a PCR thermocycler[3].

    • Causality: The transient heat shock selectively denatures the unbound protein fraction. The 3-minute duration is calibrated to ensure thermal equilibrium without causing complete cellular rupture.

  • Cooling: Immediately cool the plate to 4°C for 3 minutes.

    • Causality: Rapid cooling halts the denaturation process, effectively "freezing" the ratio of folded (ligand-bound) to unfolded (unbound) protein.

Phase 3: Lysis & Fractionation
  • Mild Lysis: Add a non-denaturing lysis buffer (e.g., NP-40 based) supplemented with protease inhibitors. Freeze-thaw the plate twice.

    • Causality: Mild detergents extract the remaining folded, soluble target protein without resolubilizing the thermally aggregated fraction.

  • Centrifugation: Spin the plate at 20,000 x g for 20 minutes at 4°C.

    • Causality: Centrifugation physically separates the denatured protein (which forms heavy, insoluble aggregates that pellet) from the stabilized, ligand-bound protein (which remains in the supernatant)[6].

Phase 4: High-Throughput Quantification
  • Detection: Transfer the supernatant to a new plate and quantify the target protein using AlphaScreen technology or High-Throughput Western Blot (HT-CETSA)[7].

    • Causality: AlphaScreen utilizes donor and acceptor beads conjugated to target-specific antibodies. A luminescent signal is only generated if the target protein remains intact and soluble, allowing for precise calculation of the EC50​ of target engagement[7].

CETSA_Workflow LiveCells 1. Intact Cell Culture (Maintain physiological state) Treatment 2. Compound Dosing (Thiazolo[5,4-d]pyrimidin-2(1H)-one) LiveCells->Treatment Heating 3. Thermal Challenge (Isothermal heating at T_agg50) Treatment->Heating Lysis 4. Cell Lysis & Centrifugation (Isolate soluble fraction) Heating->Lysis Detection 5. Target Quantification (AlphaScreen / HT-CETSA) Lysis->Detection

Step-by-Step CETSA Workflow for Validating Intracellular Target Engagement

Quantitative Data Interpretation

To demonstrate the value of CETSA, consider the following representative dataset evaluating three hypothetical derivatives of the Thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold against an intracellular kinase target.

Biochemical assays (SPR) often show high affinity across all derivatives. However, CETSA reveals the true intracellular dynamics, bridging the gap between biochemical affinity and actual cellular efficacy.

Table 2: Target Engagement Metrics for Thiazolo[5,4-d]pyrimidin-2(1H)-one Derivatives
CompoundSPR Kd​ (Biochemical)CETSA ΔTm​ (°C)CETSA ITDRF EC50​ (Intact Cells)Cellular Efficacy IC50​ Interpretation & Causality
Derivative A 5.2 nM+ 6.5 °C45 nM60 nMIdeal Candidate: High biochemical affinity translates perfectly to intracellular target engagement and efficacy.
Derivative B 3.1 nM+ 0.5 °C> 10,000 nM> 10,000 nMFalse Positive Avoided: Despite excellent biochemical affinity, poor membrane permeability prevents intracellular engagement.
Derivative C 8.4 nM+ 4.2 °C850 nM900 nMEndogenous Competition: Permeable, but struggles to compete with high intracellular ATP concentrations, shifting the EC50​ .

Data Insight: Derivative B would have been advanced based solely on SPR data, wasting critical development resources. CETSA immediately flags it as non-permeable, proving its utility as a strict gatekeeper in the drug development pipeline[3],[7].

Conclusion

Validating the target engagement of complex scaffolds like Thiazolo[5,4-d]pyrimidin-2(1H)-one requires methodologies that respect the biological complexity of the cell. While SPR and DARTS provide valuable pieces of the puzzle, CETSA delivers definitive, causal proof that a compound reaches its target, binds it, and thermodynamically stabilizes it within the native cellular environment. By integrating ITDRF-CETSA early in the screening cascade, researchers can confidently triage false positives and accelerate the development of highly efficacious therapeutics.

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Validation

Cross-reactivity profiling of Thiazolo[5,4-d]pyrimidin-2(1H)-one in kinase panels

Cross-Reactivity Profiling of Thiazolo[5,4-d]pyrimidin-2(1H)-one in Kinase Panels: A Comprehensive Comparison Guide As kinase-targeted drug discovery advances, the identification of novel, patentable chemotypes that main...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of Thiazolo[5,4-d]pyrimidin-2(1H)-one in Kinase Panels: A Comprehensive Comparison Guide

As kinase-targeted drug discovery advances, the identification of novel, patentable chemotypes that maintain high ligand efficiency while avoiding off-target toxicity remains a formidable challenge. The thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold has emerged as a highly potent purine bioisostere[1]. By replacing the N9 of the purine ring with a sulfur atom and incorporating a lactam motif at the 2-position, this bicyclic system serves as an exceptional ATP-competitive hinge binder.

However, the very features that make it a potent inhibitor of primary targets like PI3K and mTOR also predispose it to specific cross-reactivities across the kinome[2]. This guide provides an objective, data-driven comparison of the thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold against traditional kinase inhibitor cores, detailing the mechanistic causality behind its binding profile and outlining a self-validating experimental workflow for kinome profiling.

Mechanistic Basis of Hinge Binding & Cross-Reactivity

To understand a scaffold's cross-reactivity, one must analyze its fundamental interaction with the kinase ATP-binding pocket. The thiazolo[5,4-d]pyrimidin-2(1H)-one core acts as a Type I kinase inhibitor.

The Causality of Binding: The 2(1H)-one lactam motif is not merely structural; it is the primary pharmacophore responsible for anchoring the molecule. The lactam NH acts as a hydrogen bond donor, and the adjacent carbonyl oxygen acts as a hydrogen bond acceptor. This bidentate system perfectly mimics the N1 and N6 interactions of endogenous adenine with the backbone amides of the kinase hinge region.

Because the hinge region is highly conserved across the ~518 human kinases, a perfectly optimized hinge-binder will inherently exhibit promiscuity. For the thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold, literature demonstrates potent on-target activity against PIKK family members (like mTOR and PI3K)[1][2]. However, without bulky, stereospecific functionalization at the 5- or 7-positions to exploit unique hydrophobic sub-pockets (such as the selectivity filter or DFG-out pocket), this scaffold frequently exhibits cross-reactivity with kinases sharing similar gatekeeper residues, notably MYLK and PIKFYVE [2].

G Scaffold Thiazolo[5,4-d]pyrimidin-2(1H)-one (Purine Bioisostere) Hinge Kinase Hinge Region (ATP-Binding Pocket) Scaffold->Hinge Lactam H-Bonding OnTarget Primary Targets (e.g., mTOR, PI3K) Hinge->OnTarget High Affinity (Kd < 10 nM) OffTarget Cross-Reactive Kinases (e.g., MYLK, PIKFYVE) Hinge->OffTarget Moderate Affinity (Kd 100 nM) Tox Phenotypic Toxicity (e.g., Vacuolation) OffTarget->Tox Intracellular Inhibition

Logical relationship between scaffold hinge-binding, target affinity, and off-target toxicity.

Comparative Performance Data

To objectively evaluate the thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold, we must compare its kinome-wide selectivity against standard industry scaffolds. The Selectivity Score ( S10​ ) is calculated as the fraction of kinases inhibited by >90% at a screening concentration of 1 µM. A lower S10​ score indicates a more selective compound.

Scaffold ClassRepresentative Core MechanismPrimary Target Affinity ( IC50​ )Key Off-Target Liabilities ( Kd​<100 nM)Kinome S10​ Score (at 1 µM)
Thiazolo[5,4-d]pyrimidin-2(1H)-one Purine Bioisostere / Type ImTOR (5.6 nM), PI3K (12 nM)MYLK, PIKFYVE, PDE4D0.08 - 0.15
Quinazoline Type I ATP-competitiveEGFR (2.0 nM)HER2, HER4, JAK30.12 - 0.25
Pyrazolo[3,4-d]pyrimidine Src-family directed / Type ISrc (4.0 nM), Abl (10 nM)LCK, YES, FGFR0.18 - 0.30

Data synthesis based on kinome profiling of optimized derivatives[1][2]. The thiazolo-pyrimidine scaffold generally exhibits a tighter selectivity profile ( S10​<0.15 ) compared to early-generation quinazolines, provided the 7-position is optimally substituted to clash with the gatekeeper residues of off-target kinases.

Self-Validating Experimental Protocols

A single biochemical assay is insufficient to declare a compound "selective." Biochemical screens lack physiological ATP concentrations (which typically range from 1-5 mM in cells) and ignore cellular permeability. Therefore, a rigorous profiling strategy must be a self-validating system : a highly sensitive biochemical primary screen coupled directly with an orthogonal, live-cell target engagement assay.

Protocol A: Primary High-Throughput Profiling (KINOMEscan)

The KINOMEscan platform is utilized to generate the initial cross-reactivity map. This is a site-directed competition binding assay[3].

Step-by-Step Methodology:

  • Resin Preparation: Streptavidin-coated magnetic beads are treated with biotinylated affinity ligands (bait) that bind the ATP pocket of the target kinases[4].

  • Assay Assembly: Combine the DNA-tagged kinase library (expressed as fusions to T7 phage or NF-κB), the liganded affinity beads, and the thiazolo[5,4-d]pyrimidin-2(1H)-one test compound (1 µM in DMSO)[4].

  • Competitive Incubation: Incubate at 25°C with shaking for 1 hour. Causality: If the test compound binds the kinase hinge, it sterically blocks the kinase from binding the immobilized bait ligand.

  • Elution & Quantification: Wash the beads extensively to remove unbound protein. Elute the bound kinase and quantify via quantitative PCR (qPCR) of the DNA tag[4].

  • Data Processing: Calculate the % Control (amount of kinase bound in the presence of compound vs. DMSO control). Generate the S10​ score.

Protocol B: Orthogonal Live-Cell Validation (NanoBRET)

Biochemical hits (e.g., off-target binding to MYLK) must be validated in live cells using Bioluminescence Resonance Energy Transfer (BRET) to ensure the compound can actually outcompete physiological ATP[5][6].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a vector expressing the off-target kinase (e.g., MYLK) fused to a NanoLuc® luciferase reporter[5].

  • Tracer Addition: Add a cell-permeable NanoBRET™ fluorescent tracer. Causality: The tracer binds the kinase ATP pocket. Because it is in close proximity to the NanoLuc fusion, the addition of a NanoLuc substrate generates a strong BRET signal (energy transfer from NanoLuc to the fluorescent tracer)[7].

  • Compound Competition: Introduce the thiazolo[5,4-d]pyrimidin-2(1H)-one test compound. If the compound is cell-permeable and successfully displaces the tracer at physiological ATP levels, the BRET signal decreases[5].

  • Fractional Occupancy: Calculate the intracellular IC50​ based on the loss of the BRET signal, confirming whether the biochemical off-target liability translates to a cellular phenotype[8].

Workflow S1 1. Library Synthesis (Scaffold Hopping) S2 2. KINOMEscan (DNA-Tagged Phage) S1->S2 S3 3. S(10) Score Calculation S2->S3 S4 4. NanoBRET (Live-Cell TE) S3->S4 S5 5. Lead Optimization S4->S5

Self-validating workflow from biochemical screening to live-cell target engagement validation.

Navigating Off-Target Liabilities

When profiling thiazolo[5,4-d]pyrimidin-2(1H)-one derivatives, researchers frequently encounter specific kinome liabilities. For instance, in the development of CNS-penetrant mTOR inhibitors utilizing this scaffold, kinome screens (468 kinases at 10 µM) revealed distinct inhibitory activity against MYLK (Myosin light chain kinase) and PIKFYVE [2].

Translating Data to Drug Design: Why do these specific off-targets matter? Impaired PIKFYVE enzymatic activity causes endosome enlargement and severe cytoplasmic vacuolation[2]. If a NanoBRET assay confirms high intracellular occupancy of PIKFYVE by your lead compound, phenotypic toxicity in cellular assays is virtually guaranteed.

To dial out these liabilities, medicinal chemists must exploit the structural differences outside the hinge region. Because the 2(1H)-one lactam is locked into the hinge, modifications must be directed at the solvent-exposed regions or the ribose-binding pocket. Substituting the 7-position of the thiazolo[5,4-d]pyrimidine core with sterically demanding, rigidified morpholine or pyrazole derivatives has been shown to successfully disrupt the binding geometry required for PIKFYVE, thereby rescuing the compound's selectivity profile while maintaining low-nanomolar potency against primary targets like mTOR[2].

References

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Discovery of a Brain-Penetrant ATP-Competitive Inhibitor of the Mechanistic Target of Rapamycin (mTOR) for CNS Disorders. Journal of Medicinal Chemistry. Available at:[Link]

  • KINOMEscan Technology Platform. Eurofins Discovery. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Thiazolo[5,4-d]pyrimidin-2(1H)-one

As a Senior Application Scientist, I recognize that the proper handling and disposal of complex heterocyclic compounds is just as critical as their synthesis and application. Thiazolo[5,4-d]pyrimidin-2(1H)-one is a fused...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the proper handling and disposal of complex heterocyclic compounds is just as critical as their synthesis and application. Thiazolo[5,4-d]pyrimidin-2(1H)-one is a fused bicyclic heterocycle utilized extensively in drug development. Because its molecular architecture contains both a thiazole ring (sulfur and nitrogen) and a pyrimidine ring (nitrogen), its disposal requires specific thermal and chemical considerations [2].

Standard landfilling of heterocyclic organics poses a severe risk of groundwater leaching. Furthermore, the presence of sulfur and nitrogen atoms dictates that thermal decomposition will yield nitrogen oxides (NOx) and sulfur oxides (SOx). This guide outlines the self-validating, step-by-step protocol for the safe segregation, containment, and ultimate thermal destruction of this compound.

Quantitative Data & Disposal Parameters

To ensure safe handling, laboratory personnel must understand the causality between the compound's physical properties and its required disposal parameters.

ParameterSpecification / ClassificationCausality / Rationale
Target Compound Thiazolo[5,4-d]pyrimidin-2(1H)-oneFused heterocyclic ring system containing N and S heteroatoms.
Primary Hazards Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Requires PPE (Nitrile gloves, goggles) to prevent mucosal and dermal exposure.
Incompatible Materials Strong Oxidizing AgentsSegregation prevents uncontrolled exothermic oxidation of the sulfur atom.
Thermal Decomposition CO, CO 2​ , NOx, SOxMandates high-temperature incineration with alkaline flue-gas scrubbing [2].
RCRA Classification Characteristic Hazardous WasteHandled under 40 CFR § 261 guidelines for toxic organic solids[1][3].
Step-by-Step Disposal Protocol

This methodology ensures compliance with EPA regulations and the standards set forth in Prudent Practices in the Laboratory [2]. Do not discharge this chemical or its solutions into municipal sewer systems.

Phase 1: Segregation and Primary Containment
  • Isolate from Incompatibles: Ensure the fume hood or workspace is completely free of strong oxidizing agents (e.g., peroxides, nitrates, perchlorates).

    • Causality: Thiazolopyrimidines can undergo rapid, exothermic oxidation at the sulfur heteroatom if exposed to strong oxidizers, risking thermal runaway and fire.

  • Collect Solid Waste: Using an anti-static scoop, transfer all solid waste—including the chemical itself, contaminated Kimwipes, and weigh boats—into a compatible, high-density polyethylene (HDPE) or amber glass waste receptacle.

  • Seal and Secure: Cap the receptacle tightly immediately after use. Do not leave funnels resting in the waste container.

    • Causality: A strict seal minimizes the aerosolization of irritating dusts and prevents ambient moisture ingress, which can degrade container integrity over time.

Phase 2: Labeling and Satellite Accumulation
  • Apply GHS Labeling: Affix a hazardous waste label to the container immediately upon the first drop of waste entering it. Mark the label with "Hazardous Waste - Toxic/Irritant Solid" and write the full chemical name: Thiazolo[5,4-d]pyrimidin-2(1H)-one. Never use chemical structures or abbreviations on waste labels.

  • Store in SAA: Move the container to a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be cool, dry, and well-ventilated, with secondary containment trays utilized to catch potential spills.

Phase 3: Final Destruction via Licensed Contractor
  • Transfer to Central Accumulation: Transfer the waste to your facility's central hazardous waste accumulation area within your specific regulatory timeframe (typically 90 to 180 days, depending on your EPA generator status) [3].

  • High-Temperature Incineration: Contract a licensed, EPA/RCRA-compliant waste disposal facility. The contractor must route this specific waste stream to high-temperature incineration (>1000°C).

    • Causality: Extreme thermal energy is required to completely cleave the robust, aromatic thiazole and pyrimidine rings, preventing the release of intact toxic pharmacophores into the environment.

  • Flue-Gas Scrubbing: Ensure the contracted disposal facility utilizes alkaline scrubbers in their exhaust systems.

    • Causality: Scrubbing chemically neutralizes the highly acidic NOx and SOx gases generated during the combustion of the nitrogen and sulfur heteroatoms, ensuring compliance with the Clean Air Act.

Waste Lifecycle Workflow

The following diagram maps the logical progression of thiazolopyrimidine waste from the point of generation to final environmental neutralization.

G Start Waste Generation: Thiazolo[5,4-d]pyrimidin-2(1H)-one Segregation Segregation: Isolate from Strong Oxidizers Start->Segregation Containment Primary Containment: Sealable HDPE/Glass Receptacle Segregation->Containment Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' Containment->Labeling Storage Temporary Storage: Cool, Dry Satellite Accumulation Labeling->Storage Transport Licensed Waste Contractor (EPA/RCRA Compliant) Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (Neutralize NOx & SOx) Incineration->Scrubbing Final Final Ash Disposal (Permitted Landfill) Scrubbing->Final

Workflow for the segregation, containment, and thermal destruction of thiazolopyrimidine waste.

References
  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / US Environmental Protection Agency URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / The National Academies Press URL: [Link]

  • Title: Frequent Questions About Hazardous Waste Identification Source: US Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling Thiazolo[5,4-d]pyrimidin-2(1H)-one

Advanced Safety and Operational Guide for Handling Thiazolo[5,4-d]pyrimidin-2(1H)-one Introduction & Pharmacological Context Thiazolo[5,4-d]pyrimidine derivatives, particularly Thiazolo[5,4-d]pyrimidin-2(1H)-one, are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling Thiazolo[5,4-d]pyrimidin-2(1H)-one

Introduction & Pharmacological Context

Thiazolo[5,4-d]pyrimidine derivatives, particularly Thiazolo[5,4-d]pyrimidin-2(1H)-one, are highly potent pharmacophores utilized extensively in modern drug discovery. They serve as critical core scaffolds for synthesizing TRPV1 antagonists and potent antiproliferative agents targeting human cancer cell lines, such as gastric cancer cells (MGC-803) ([1], [2]).

Because these compounds exhibit significant biological activity and cytotoxicity at low micromolar concentrations, handling them as raw active pharmaceutical ingredients (APIs) requires rigorous adherence to occupational safety standards. Unprotected handling presents severe risks of inadvertent exposure, necessitating advanced engineering controls and specialized Personal Protective Equipment (PPE) ([3], [4]).

Physicochemical & Toxicological Profile

Understanding the inherent hazards of the compound dictates the engineering controls required. Thiazolo[5,4-d]pyrimidine derivatives generally present acute toxicity risks across multiple exposure routes ().

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardData / ClassificationMechanistic Implication for Safety
CAS Number 119681-93-5 (2(1H)-one variant) ([5])Unique identifier for tracking SDS and disposal compliance.
Physical Form Solid / Powder ()High risk of aerosolization during weighing and transfer.
Storage Temp 2-8°C ()Requires cold chain management; condensation risk upon opening.
Oral Toxicity Category 4 (H302) ([6])Ingestion risk via contaminated hands/surfaces.
Dermal Toxicity Category 4 (H312) ()Systemic absorption through unprotected skin.
Inhalation Toxicity Category 4 (H332) ()Respiratory absorption of airborne micro-particulates.

Causality-Driven PPE Matrix

Do not view PPE as a regulatory checklist; it is a mechanistic barrier designed to interrupt specific vectors of exposure. Because Thiazolo[5,4-d]pyrimidin-2(1H)-one poses H302, H312, and H332 hazards, standard laboratory attire is insufficient.

Table 2: Required PPE and Causality Rationale

PPE ComponentSpecificationCausality & Rationale
Respiratory N95, P100 Respirator, or PAPRFilters aerosolized API particles (<5 µm) generated during powder manipulation, neutralizing the H332 inhalation risk ([7]).
Hand Protection Double Nitrile Gloves (ASTM D6978)Nitrile provides chemical resistance. Double-gloving ensures the inner glove remains sterile/uncontaminated when doffing the outer glove after handling the API, mitigating H312 ([3]).
Body Protection Disposable, low-lint Tyvek suitPrevents micro-particulates from embedding in woven fabrics of standard lab coats, which could cause chronic secondary exposure ([7]).
Eye/Face Chemical splash gogglesPrevents ocular absorption of airborne dust or accidental liquid splashes during reconstitution ([7]).

Step-by-Step Operational Workflow: Weighing and Transfer

To ensure a self-validating system, every operational step must include a verification check to confirm containment integrity. According to USP <800> and OSHA guidelines, handling of hazardous APIs must occur within a Containment Primary Engineering Control (C-PEC) ([3], [8]).

Step 1: Environmental Preparation & Verification

  • Action: Activate the Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI) at least 15 minutes prior to operation.

  • Causality: Allows the HEPA filtration system to establish a stable negative pressure gradient and unidirectional airflow, capturing any fugitive dust ([3]).

  • Validation: Verify the magnehelic gauge reads negative pressure (typically >0.01 inches of water column) before proceeding.

Step 2: Cold-to-Room Temperature Equilibration

  • Action: Remove the sealed Thiazolo[5,4-d]pyrimidin-2(1H)-one container from 2-8°C storage. Allow it to equilibrate to room temperature inside a sealed secondary container before opening.

  • Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the API and causes the powder to clump, increasing the risk of spills during transfer.

  • Validation: Visual inspection—ensure no condensation forms on the exterior of the primary vial before opening.

Step 3: Contained Weighing

  • Action: Don full PPE. Place an anti-static weighing boat on the analytical balance inside the C-PEC. Use a dedicated micro-spatula to transfer the powder.

  • Causality: Anti-static materials prevent the fine API powder from repelling and aerosolizing into the operator's breathing zone.

  • Validation: The balance must stabilize without fluctuation, indicating that the C-PEC's airflow is not disrupting the micro-environment and that static forces are neutralized.

Step 4: Reconstitution and Transfer

  • Action: If dissolving the API, inject the solvent (e.g., DMSO) slowly down the side of the vial using Luer-Lock syringe fittings ([3]).

  • Causality: Luer-Lock fittings prevent accidental disconnection under pressure, eliminating the risk of aerosol spray.

  • Validation: Perform a dry-plunger pull to ensure negative pressure within the vial before withdrawing the reconstituted solution.

Spill Response and Disposal Plan (P501 Compliance)

In the event of a breach, immediate containment is required to prevent cross-contamination of the laboratory environment.

Step-by-Step Spill Protocol:

  • Isolate: Immediately halt work. Cover the spilled powder with a damp, absorbent pad to suppress dust generation. Do not sweep or use standard vacuums, which will aerosolize the API ([3]).

  • Deactivate & Decontaminate: Apply a validated deactivating agent (e.g., 1% sodium hypochlorite, followed by sodium thiosulfate to neutralize the bleach) working from the outer edge of the spill toward the center ([8]).

  • Clean: Wash the area with a germicidal detergent, followed by sterile water or 70% Isopropyl Alcohol (IPA) to remove residues.

  • Disposal (P501): Collect all contaminated pads, PPE, and empty API containers. Place them in a sealable, puncture-resistant hazardous waste bag. Label explicitly as "Toxic Chemical Waste - Thiazolo[5,4-d]pyrimidine" and dispose of in accordance with local environmental regulations (P501) ([6],[9]).

  • Validation: Perform a surface swab test of the spill area using a validated analytical method (e.g., LC-MS) to confirm API residue is below the occupational exposure limit (OEL) ([10]).

Workflow Visualization

G Start API Receipt & Storage (2-8°C) Weighing Weighing in C-PEC (Negative Pressure) Start->Weighing Transfer Contained Transfer (Luer-Lock/Sealed) Weighing->Transfer Spill Spill / Contamination Event Weighing->Spill Reaction Synthesis / Compounding Transfer->Reaction Transfer->Spill Reaction->Spill Decon Deactivation & Decontamination Reaction->Decon Spill->Decon Disposal Hazardous Waste Disposal (P501) Decon->Disposal

Workflow for contained handling, spill response, and disposal of Thiazolo-pyrimidine APIs.

References

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. ResearchGate.[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. OSHA.[Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. PMC/NIH.[Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • Managing Active Pharmaceutical Ingredients in your workplace. IOM World. [Link]

Sources

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